molecular formula C6H7ClN2O B3026965 2-(Chloromethyl)-5-methoxypyrazine CAS No. 1196156-90-7

2-(Chloromethyl)-5-methoxypyrazine

Cat. No.: B3026965
CAS No.: 1196156-90-7
M. Wt: 158.58
InChI Key: RDZSXLXGRSWNAQ-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-methoxypyrazine is a heterocyclic organic compound characterized by a pyrazine ring substituted with a chloromethyl group at the 2-position and a methoxy group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-5-methoxypyrazine typically involves the chloromethylation of 5-methoxypyrazine. One common method is the Blanc chloromethylation, which uses formaldehyde and hydrochloric acid in the presence of a zinc chloride catalyst . The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and facilitating the attack by the aromatic pi-electrons of the pyrazine ring .

Industrial Production Methods: Industrial production of this compound may involve similar chloromethylation processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(Chloromethyl)-5-methoxypyrazine can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding derivatives.

    Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids under specific conditions.

    Reduction Reactions: The pyrazine ring can be reduced to form dihydropyrazine derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Often use oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction Reactions: Utilize reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

  • Substitution reactions yield various substituted pyrazine derivatives.
  • Oxidation reactions produce aldehydes or carboxylic acids.
  • Reduction reactions result in dihydropyrazine derivatives.

Scientific Research Applications

2-(Chloromethyl)-5-methoxypyrazine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds and as a building block in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-methoxypyrazine depends on its specific application. In biological systems, it may interact with cellular targets through its reactive chloromethyl group, which can form covalent bonds with nucleophilic sites on proteins or DNA. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its antimicrobial or antifungal effects.

Comparison with Similar Compounds

  • 2-Chloromethyl-5-chloropyrazine
  • 2-Chloromethyl-5-methylpyrazine
  • 2-Chloromethyl-5-ethylpyrazine

Comparison: 2-(Chloromethyl)-5-methoxypyrazine is unique due to the presence of the methoxy group, which can influence its reactivity and solubility compared to other similar compounds. The methoxy group can also affect the compound’s electronic properties, potentially enhancing its biological activity or altering its chemical behavior in synthetic applications.

Properties

IUPAC Name

2-(chloromethyl)-5-methoxypyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c1-10-6-4-8-5(2-7)3-9-6/h3-4H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDZSXLXGRSWNAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(N=C1)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601295595
Record name 2-(Chloromethyl)-5-methoxypyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601295595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196156-90-7
Record name 2-(Chloromethyl)-5-methoxypyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1196156-90-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Chloromethyl)-5-methoxypyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601295595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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